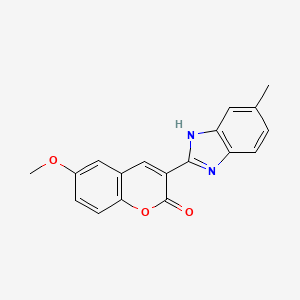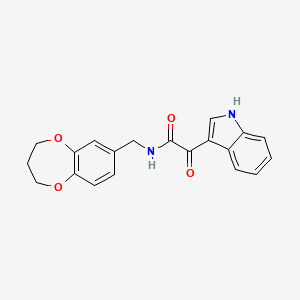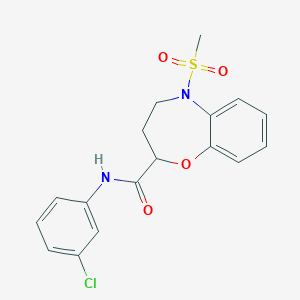![molecular formula C20H16N2O4S B11234661 N-methyl-11-oxo-N-phenyl-10,11-dihydrodibenzo[b,f][1,4]oxazepine-2-sulfonamide](/img/structure/B11234661.png)
N-methyl-11-oxo-N-phenyl-10,11-dihydrodibenzo[b,f][1,4]oxazepine-2-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-11-oxo-N-phenyl-10,11-dihydrodibenzo[b,f][1,4]oxazepine-2-sulfonamide is a complex organic compound with a unique structure that includes a dibenzo[b,f][1,4]oxazepine core. This compound is of significant interest in various fields of scientific research due to its potential pharmacological activities and applications in organic electronics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-11-oxo-N-phenyl-10,11-dihydrodibenzo[b,f][1,4]oxazepine-2-sulfonamide typically involves the cyclocondensation of substituted 2-aminophenols with substituted 2-halobenzaldehydes . This reaction is often carried out under basic conditions in a microwave oven, which provides the advantage of a short reaction time and high yields . Other methods include copper catalysis, 1,3-dipolar cycloaddition, and an Ugi four-component reaction followed by intramolecular O-arylation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods. The use of microwave-assisted synthesis and copper catalysis could be adapted for larger-scale production, ensuring high efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
N-methyl-11-oxo-N-phenyl-10,11-dihydrodibenzo[b,f][1,4]oxazepine-2-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings and the oxazepine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, hydroxyl derivatives, and various substituted derivatives depending on the reagents and conditions used.
Applications De Recherche Scientifique
N-methyl-11-oxo-N-phenyl-10,11-dihydrodibenzo[b,f][1,4]oxazepine-2-sulfonamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Mécanisme D'action
The mechanism of action of N-methyl-11-oxo-N-phenyl-10,11-dihydrodibenzo[b,f][1,4]oxazepine-2-sulfonamide involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine s-oxide: Similar structure but contains a sulfur atom in place of the oxygen atom in the oxazepine ring.
Methyl 11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepine-9-carboxylate: Similar core structure with a carboxylate group.
Uniqueness
N-methyl-11-oxo-N-phenyl-10,11-dihydrodibenzo[b,f][1,4]oxazepine-2-sulfonamide is unique due to its sulfonamide group, which imparts distinct chemical and biological properties. This group enhances its solubility and reactivity, making it a valuable compound for various applications in scientific research and industry.
Propriétés
Formule moléculaire |
C20H16N2O4S |
|---|---|
Poids moléculaire |
380.4 g/mol |
Nom IUPAC |
N-methyl-6-oxo-N-phenyl-5H-benzo[b][1,4]benzoxazepine-8-sulfonamide |
InChI |
InChI=1S/C20H16N2O4S/c1-22(14-7-3-2-4-8-14)27(24,25)15-11-12-18-16(13-15)20(23)21-17-9-5-6-10-19(17)26-18/h2-13H,1H3,(H,21,23) |
Clé InChI |
SKYVYTTZZHKPSG-UHFFFAOYSA-N |
SMILES canonique |
CN(C1=CC=CC=C1)S(=O)(=O)C2=CC3=C(C=C2)OC4=CC=CC=C4NC3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(benzylsulfonyl)-N-[2-(methylsulfanyl)phenyl]piperidine-3-carboxamide](/img/structure/B11234582.png)
![2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-bromophenyl)acetamide](/img/structure/B11234590.png)
![2-Cyclobutyl-7-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11234605.png)
![N-(4-methoxyphenyl)-6-(3-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11234607.png)
![2-[4-(morpholin-4-ylcarbonyl)-2-oxoquinolin-1(2H)-yl]-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B11234613.png)

![N6-allyl-N4-(4-chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B11234617.png)

![1-[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]-N-(propan-2-yl)cyclopentanamine](/img/structure/B11234630.png)
![3-{[4-(1,3-benzodioxol-5-ylamino)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl]amino}propan-1-ol](/img/structure/B11234633.png)

![2-({4-methyl-5-[1-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)ethyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B11234655.png)
![N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11234673.png)
![N-(3-chloro-2-methylphenyl)-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B11234674.png)
